7-Methylchroman-3-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

7-Methylchroman-3-carboxylic acid (CAS 1512523-25-9; molecular formula C₁₁H₁₂O₃; MW 192.21 g/mol) is a substituted chroman-3-carboxylic acid. The compound features a bicyclic benzopyran scaffold with a carboxylic acid at the 3-position and a methyl substituent at the 7-position, distinguishing it from the unsubstituted parent chroman-3-carboxylic acid (CAS 115822-57-6; MW 178.18 g/mol; LogP 1.64–1.68; pKa ~4.04).

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B11906780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylchroman-3-carboxylic acid
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CC(CO2)C(=O)O)C=C1
InChIInChI=1S/C11H12O3/c1-7-2-3-8-5-9(11(12)13)6-14-10(8)4-7/h2-4,9H,5-6H2,1H3,(H,12,13)
InChIKeyGAUSHSLTLLNBDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylchroman-3-carboxylic Acid: Physicochemical Baseline and Compound-Class Context for Procurement Decision-Making


7-Methylchroman-3-carboxylic acid (CAS 1512523-25-9; molecular formula C₁₁H₁₂O₃; MW 192.21 g/mol) is a substituted chroman-3-carboxylic acid . The compound features a bicyclic benzopyran scaffold with a carboxylic acid at the 3-position and a methyl substituent at the 7-position, distinguishing it from the unsubstituted parent chroman-3-carboxylic acid (CAS 115822-57-6; MW 178.18 g/mol; LogP 1.64–1.68; pKa ~4.04) [1]. The 7-methyl group introduces distinct electronic (σₚ = −0.17, electron-donating) and lipophilic (Hansch π ≈ +0.52) contributions relative to the parent scaffold, positioning this compound as a moderately lipophilic, derivatizable fragment for medicinal chemistry and chemical biology applications [2].

Why Unsubstituted Chroman-3-carboxylic Acid or 7-Methoxy/6-Methoxy Analogs Cannot Replace 7-Methylchroman-3-carboxylic Acid


Despite sharing the chroman-3-carboxylic acid core, substitution at the 7-position fundamentally alters lipophilicity, electronic character, metabolic stability, and biological-target engagement. The unsubstituted chroman-3-carboxylic acid (LogP 1.64–1.68, pKa 4.04) [1] is ~0.5 log units more hydrophilic than the 7-methyl analog, impacting membrane permeability and protein binding. Replacing 7-methyl with 7-methoxy (CAS 3187-51-7) shifts the electronic profile from a methyl σₚ = −0.17 to a methoxy σₚ = −0.27—a substantial change in electron-donating capacity that alters reactivity in electrophilic aromatic substitution and target-binding interactions [2]. Critically, the 7-methyl group is metabolically more robust than the 7-methoxy group, which is susceptible to CYP-mediated O-demethylation [3]. The 6-methoxy regioisomer (CAS 182570-26-9) serves an entirely different biological purpose: it is a validated precursor for potent ROCK2 inhibitors (IC₅₀ = 3 nM as the amide derivative) [4], while 7-methylchroman-2-carboxylic acid amides inhibit NF-κB (IC₅₀ = 20.2–24.0 μM) [5]. The position of the carboxylic acid (C3 vs. C2) thus dictates target selectivity, making indiscriminate substitution scientifically indefensible.

Quantitative Differentiation Evidence for 7-Methylchroman-3-carboxylic Acid Against Its Closest Analogs


Lipophilicity Advantage: Estimated LogP Increase of +0.5 Over Unsubstituted Chroman-3-carboxylic Acid

The 7-methyl substitution elevates LogP by approximately +0.5 units versus the parent chroman-3-carboxylic acid (measured LogP = 1.64–1.68 [1]). Using the established Hansch π value for aromatic methyl substitution (π = +0.52), the estimated LogP for 7-methylchroman-3-carboxylic acid is ~2.16–2.20 [2]. This places the compound closer to the optimal lipophilicity range (LogP 1–3) for CNS drug-likeness and oral bioavailability per Lipinski's Rule of Five. In contrast, the unsubstituted parent (LogP 1.64–1.68) is more hydrophilic, while the 7-methoxy analog (estimated LogP ~1.9–2.0, based on π_OCH₃ ≈ +0.2) occupies an intermediate position [2][3].

Lipophilicity Drug-likeness Membrane permeability

Regioisomeric Target Selectivity: NF-κB Inhibition by 7-Methylchroman-2-carboxylic Acid Amides (IC₅₀ 20.2–24.0 μM) Defines a Comparator Baseline for 3-Carboxylic Acid Analogs

Kwak et al. (2009) demonstrated that 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides inhibit NF-κB activation in LPS-stimulated RAW 264.7 macrophages with IC₅₀ values of 20.2–24.0 μM for the most active derivatives (3s, 3g bearing 4-Cl and 4-OMe phenyl substituents, respectively) [1]. These compounds were 1.8–2.2 fold more potent than the reference compound KL-1156 (IC₅₀ = 43.9 μM). Critically, the carboxylic acid position (C2 vs. C3) serves as a key regioisomeric switch: the 2-carboxylic acid scaffold engages NF-κB pathways, while the 3-carboxylic acid scaffold (as exemplified by chroman-3-carboxylic acid derivatives in US Patent 7,446,127) demonstrates antidiabetic efficacy via glucose and insulin reduction in db/db and ob/ob mice [2]. This regioisomeric divergence provides a data-driven rationale for selecting 7-methylchroman-3-carboxylic acid when metabolic disease targets are prioritized over NF-κB-mediated inflammatory targets.

NF-κB inhibition Anti-inflammatory Structure-activity relationship

Electronic and Metabolic Differentiation from the 7-Methoxy Analog: Hammer σₚ and CYP Susceptibility

The 7-methyl substituent (Hammett σₚ = −0.17) exerts a weaker electron-donating resonance effect than the 7-methoxy substituent (σₚ = −0.27), producing a less activated aromatic ring toward electrophilic substitution and oxidation [1]. This electronic difference of Δσₚ = +0.10 translates to measurably distinct reactivity in synthetic derivatization (e.g., nitration, halogenation, or formylation rates). From a metabolic stability standpoint, the C–CH₃ bond (bond dissociation energy ~88 kcal/mol) is significantly more resistant to Phase I oxidative metabolism than the O–CH₃ bond (~55 kcal/mol for the C–O bond undergoing CYP-catalyzed O-demethylation) [2]. In vitro microsomal stability data for chroman-carboxylate derivatives (Vrábel et al., 2018) establish that substituent-dependent metabolic profiles are a key differentiator within this compound class [3].

Electronic effects Metabolic stability CYP metabolism

Chiral Resolution: Racemic, (R)-, and (S)-Enantiomers Commercially Available with Quantifiable Enantiomeric Excess

7-Methylchroman-3-carboxylic acid is commercially available in three stereochemical forms: racemic (CAS 1512523-25-9, purity ≥97–98% by HPLC ), (R)-enantiomer (CAS 1932805-44-1, purity 98% ), and (S)-enantiomer (CAS 1932324-24-7 ). This contrasts with the unsubstituted chroman-3-carboxylic acid, which is also available in racemic and enantiopure forms but with different physicochemical properties. For the 7-methoxy analog (CAS 3187-51-7), enantiopure forms are less commonly catalogued by major suppliers as of 2026. The availability of defined stereochemistry enables chiral SAR studies where the (R) and (S) enantiomers can exhibit differential target engagement, as demonstrated for the related 6-methoxy-chroman-3-carboxylic acid scaffold where the (S)-enantiomer achieved 22.7-fold ROCK2/ROCK1 isoform selectivity [1].

Chiral separation Stereochemistry Enantiomeric excess

Carboxylic Acid Derivatization Handle: Amidation and Esterification Access for Library Synthesis with Validated Biological Precedent

The C3-carboxylic acid group enables straightforward conversion to amides and esters—transformations that are well-precedented in the chroman-3-carboxylic acid literature. The methyl ester prodrug, methyl 7-methylchromane-3-carboxylate (CAS 1822671-44-2, MW 206.24, purity 98%), is commercially available , providing a direct comparator for assessing the impact of esterification on LogP and permeability. In the broader chroman-3-carboxylic acid class, amide formation has yielded potent ACC1/2 inhibitors (compound 4s: ACC1 IC₅₀ = 98.06 nM, ACC2 IC₅₀ = 29.43 nM) [1] and ROCK2-selective inhibitors (IC₅₀ = 3 nM) [2]. Patent US 7,446,127 specifically claims chroman-3-carboxylic acid amides and esters for diabetes and lipid disorder indications, with in vivo efficacy demonstrated in db/db and ob/ob mouse models [3]. These class-level derivatization precedents establish the synthetic tractability of the 3-carboxylic acid for generating target-focused libraries.

Fragment-based drug discovery Amidation Library synthesis

ACAT/ Metabolic Disease Class Evidence: Chroman-3-carboxylic Acid Derivatives Demonstrate In Vivo Glucose and Insulin Reduction

US Patent 7,446,127 (Sanofi-Aventis) discloses that chroman-3-carboxylic acid derivatives of Formula I produced marked reductions in glucose, insulin, and free fatty acids in db/db and ob/ob mouse models of type 2 diabetes, with efficacy confirmed by both insulin tolerance test (ITT) and oral glucose tolerance test (OGTT) [1]. These compounds exhibited the characteristic profile of insulin sensitizers. The 7-methyl substitution on the chroman-3-carboxylic acid scaffold—being within the generic Formula I scope of the patent—provides a structural entry point into this therapeutically validated class. By contrast, 6-methoxy-chroman-3-carboxylic acid derivatives have been optimized for ROCK2 inhibition (oncology/cardiovascular), and 7-methylchroman-2-carboxylic acid derivatives for NF-κB inhibition (inflammation), establishing distinct therapeutic vectors for each substitution pattern [2][3].

Metabolic disease Type 2 diabetes Glucose lowering

High-Value Application Scenarios for Procuring 7-Methylchroman-3-carboxylic Acid


Fragment-Based Drug Discovery for Metabolic Disease Targets

7-Methylchroman-3-carboxylic acid serves as a privileged fragment for metabolic disease programs, particularly type 2 diabetes and lipid disorders. The chroman-3-carboxylic acid scaffold is validated by US Patent 7,446,127 (Sanofi-Aventis) for in vivo glucose, insulin, and free fatty acid reduction in db/db and ob/ob mouse models [1]. The 7-methyl substitution enhances lipophilicity (estimated LogP ~2.16–2.20 vs. parent LogP 1.64–1.68) , improving membrane permeability while maintaining the carboxylic acid handle for amide or ester library synthesis . The commercial availability of both (R)- and (S)-enantiomers (CAS 1932805-44-1 and 1932324-24-7) enables chiral SAR exploration without in-house resolution, accelerating hit-to-lead timelines in metabolic disease programs.

Negative Control or Orthogonal Chemotype for NF-κB and ROCK2 Inhibitor Programs

For research groups developing NF-κB inhibitors based on the 7-methylchroman-2-carboxylic acid scaffold (IC₅₀ = 20.2–24.0 μM) [2], 7-methylchroman-3-carboxylic acid provides a chemically matched negative control where only the carboxylic acid position differs. This positional isomerism enables rigorous SAR studies to confirm that biological activity is regioisomer-specific rather than scaffold-driven. Similarly, for ROCK2 programs using 6-methoxy-chroman-3-carboxylic acid amides (IC₅₀ = 3 nM) [3], the 7-methyl-3-carboxylic acid analog offers an orthogonal substitution pattern to probe substituent-dependent selectivity versus ROCK1.

Building Block for Parallel Amide Library Synthesis Targeting ACC1/2 or Novel Metabolic Enzymes

The C3-carboxylic acid group is an ideal derivatization point for generating amide libraries via standard HATU or EDC/HOBt coupling. Chroman-3-carboxylic acid amides have produced potent ACC1/2 inhibitors (ACC1 IC₅₀ = 98.06 nM; ACC2 IC₅₀ = 29.43 nM, compound 4s by Wei et al. 2020) [4]. 7-Methylchroman-3-carboxylic acid, with its enhanced lipophilicity relative to the parent scaffold, is expected to yield amide analogs with improved cell permeability and potentially distinct ACC isoform selectivity profiles. The commercially available methyl ester (CAS 1822671-44-2, 98% purity) further facilitates prodrug exploration or alternative coupling strategies.

Chiral Probe Development for Enantioselective Target Engagement Studies

The availability of 7-methylchroman-3-carboxylic acid in racemic and both enantiopure forms (R: CAS 1932805-44-1; S: CAS 1932324-24-7) enables the synthesis of enantiomerically pure chemical probes for target ID or cellular thermal shift assay (CETSA) experiments. The precedent of (S)-6-methoxy-chroman-3-carboxylic acid amide achieving 22.7-fold ROCK2 isoform selectivity [3] underscores the importance of enantiomerically defined starting materials for achieving target selectivity. The 7-methyl analog extends this capability to a distinct chemical space, enabling comparative studies on how the 7-position substituent (methyl vs. methoxy) modulates enantioselective target recognition.

Quote Request

Request a Quote for 7-Methylchroman-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.